1-Bromo-3-(4-bromophenoxy)propan-2-one
Overview
Description
1-Bromo-3-(4-bromophenoxy)propan-2-one is an organic compound with the molecular formula C9H8Br2O2. It is a brominated derivative of phenoxypropanone and is used in various chemical reactions and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(4-bromophenoxy)propan-2-one can be synthesized through the bromination of 3-(4-bromophenoxy)propan-2-one. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(4-bromophenoxy)propan-2-one undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic substitution: Substituted phenoxypropanones.
Reduction: 3-(4-bromophenoxy)propan-2-ol.
Oxidation: 3-(4-bromophenoxy)propanoic acid.
Scientific Research Applications
1-Bromo-3-(4-bromophenoxy)propan-2-one is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor for the synthesis of potential pharmaceutical compounds.
Industry: In the production of specialty chemicals and intermediates for agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(4-bromophenoxy)propan-2-one involves its interaction with nucleophiles, leading to the formation of substituted products. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The compound can also undergo reduction and oxidation reactions, leading to the formation of alcohols and carboxylic acids, respectively .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(4-fluorophenoxy)propan-2-one: Similar structure but with a fluorine atom instead of a bromine atom.
3-Bromo-1-(4-bromophenyl)propan-1-one: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
1-Bromo-3-(4-bromophenoxy)propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of two bromine atoms makes it a versatile intermediate for various chemical transformations .
Properties
IUPAC Name |
1-bromo-3-(4-bromophenoxy)propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSNFVGMIJICLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.